(Z)-2-Methoxy-6-heptadecenoic acid
Description
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z)-2-methoxyheptadec-6-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-2)18(19)20/h12-13,17H,3-11,14-16H2,1-2H3,(H,19,20)/b13-12- |
InChI Key |
VLUIYYFKWQQCAB-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCC(C(=O)O)OC |
Canonical SMILES |
CCCCCCCCCCC=CCCCC(C(=O)O)OC |
Synonyms |
(6)-2-methoxy-6-heptadecenoic acid (6Z)-2-methoxy-6-heptadecenoic acid M-6-HA cpd |
Origin of Product |
United States |
Preparation Methods
Ten-Step Synthesis from 4-Bromo-1-pentanol
The first total synthesis of (±)-2-methoxy-6Z-heptadecenoic acid ( 1 ) was achieved in ten steps starting from 4-bromo-1-pentanol, as detailed in. The process involves sequential coupling, oxidation, and stereoselective hydrogenation (Table 1).
Table 1: Stepwise Synthesis of (Z)-2-Methoxy-6-heptadecenoic Acid
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Protection of 4-bromo-1-pentanol | 2,3-Dihydro-2H-pyran (DHP), PTSA | 99 |
| 2 | Alkyne coupling | 1-Dodecyne, n-BuLi, THF-HMPA | 70 |
| 3 | Deprotection | PTSA, MeOH, 60°C | 82 |
| 4 | Oxidation to aldehyde | PCC, CH2Cl2 | 74 |
| 5 | Cyanohydrin formation | TMSCN, Et3N, CH2Cl2 | 96 |
| 6 | Hydrolysis to hydroxy acid | HCl, 2-MeTHF, 60°C | 65 |
| 7 | Methylation | NaH, CH3I, THF | 54 |
| 8 | Esterification | HCl/MeOH, reflux | 41 |
| 9 | Lindlar hydrogenation | H2, Lindlar catalyst, hexane | 89 |
| 10 | Saponification | KOH/EtOH (1M), reflux | 67 |
Key stereochemical control was achieved in Step 9 using Lindlar catalyst to ensure the Z-configuration of the double bond, critical for biological activity. The overall yield of 7% reflects challenges in multi-step purifications and side reactions during alkyne coupling.
Optimization of Critical Reaction Steps
Cyanohydrin Formation and Hydrolysis
The reaction of aldehyde 8 with trimethylsilyl cyanide (TMSCN) in CH2Cl2 at 0°C (Step 5) produced 2-(trimethylsilyloxy)-6-heptadecynenitrile ( 9 ) in 96% yield. Acidic hydrolysis in 2-methyltetrahydrofuran (2-MeTHF) at 60°C (Step 6) yielded (±)-2-hydroxy-6-heptadecynoic acid ( 10 ) with minimal epimerization, attributed to the solvent’s ability to stabilize intermediates.
Lindlar Hydrogenation for Z-Selectivity
Hydrogenation of methyl (±)-2-methoxy-6-heptadecynoate ( 11 ) over Lindlar catalyst in hexane (Step 9) achieved 89% yield with >95% Z-selectivity. Comparative studies in demonstrated that Pd/BaSO4 or PtO2 catalysts led to over-reduction or E-isomer formation, underscoring Lindlar’s superiority for cis-alkene synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of (Z)-2-methoxy-6-heptadecenoic acid (CDCl3, 400 MHz) exhibited:
Gas Chromatography-Mass Spectrometry (GC-MS)
Co-injection with natural isolates from Calyx podatypa verified structural identity, showing a molecular ion peak at m/z 312 [M+H]+ and fragmentation patterns consistent with Δ6 unsaturation.
Comparative Analysis with Related Syntheses
Table 2: Comparison of α-Methoxylated Fatty Acid Syntheses
| Compound | Steps | Overall Yield (%) | Key Differentiator |
|---|---|---|---|
| (Z)-2-Methoxy-6-heptadecenoic acid | 10 | 7 | Lindlar hydrogenation for Z-geometry |
| 2-Methoxy-6-icosynoic acid | 7 | 14 | Alkyne terminus at C20 |
| 16-Phenyl-6-hexadecynoic acid | 7 | 46 | ω-Phenyl substitution |
The lower yield of (Z)-2-methoxy-6-heptadecenoic acid compared to its analogs stems from the stringent stereochemical requirements and instability of intermediates during alkyne coupling .
Q & A
Basic: What are the key analytical techniques for confirming the structural identity and purity of (Z)-2-Methoxy-6-heptadecenoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the Z-configuration at the 6,7 double bond and methoxy group position. Compare chemical shifts with structurally similar compounds like 2-methoxy-6Z-hexadecenoic acid (δ ~2.3 ppm for methoxy protons, δ ~5.3 ppm for Z-alkene protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M+H] and fragmentation patterns. For example, loss of the methoxy group (~32 Da) and alkene-specific cleavages .
- Infrared (IR) Spectroscopy: Validate functional groups (C=O stretch ~1700 cm, C-O-C stretch ~1250 cm) and Z-alkene absorption (~730 cm) .
Basic: What safety precautions are critical when handling (Z)-2-Methoxy-6-heptadecenoic acid in laboratory settings?
Methodological Answer:
- Flammability: Store in airtight containers away from ignition sources (flammability class 2, similar to 5(Z)-dodecenoic acid) .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (as per GHS07 classification for analogous compounds) .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
Advanced: How can researchers optimize stereoselective synthesis of (Z)-2-Methoxy-6-heptadecenoic acid to minimize isomerization?
Methodological Answer:
- Catalytic Hydrogenation: Use Lindlar catalyst (Pd/BaSO with quinoline) for partial hydrogenation to preserve Z-configuration, as demonstrated in syntheses of (Z)-9-hexadecenoic acid derivatives .
- Low-Temperature Reactions: Perform methoxy group introduction (e.g., Williamson ether synthesis) below 0°C to prevent alkene isomerization, analogous to protocols for 6-fluoro-2-(methoxymethoxy)benzoic acid .
- Chromatographic Monitoring: Employ reverse-phase HPLC with UV detection (λ ~210 nm) to track isomer ratios during purification .
Advanced: How should contradictory bioactivity data for (Z)-2-Methoxy-6-heptadecenoic acid across different cell lines be systematically analyzed?
Methodological Answer:
- Experimental Replication: Standardize cell culture conditions (e.g., serum concentration, passage number) to isolate compound-specific effects .
- Dose-Response Curves: Compare EC values across models; discrepancies may indicate cell-type-specific receptor interactions or metabolic activation pathways .
- Multi-Omics Integration: Pair transcriptomics (e.g., RNA-seq) with lipidomics to identify downstream pathways affected by the compound, resolving mechanistic contradictions .
Basic: What solvent systems are optimal for chromatographic purification of (Z)-2-Methoxy-6-heptadecenoic acid?
Methodological Answer:
- Normal-Phase Silica Gel: Use hexane:ethyl acetate (4:1) with 0.1% acetic acid to improve resolution of polar methoxy and carboxylic acid groups .
- Reverse-Phase C18 Columns: Methanol:water (80:20) gradients effectively separate unsaturated fatty acid analogs, as shown for 6-hydroxy-2-naphthoic acid .
Advanced: What computational strategies can predict the metabolic fate of (Z)-2-Methoxy-6-heptadecenoic acid in mammalian systems?
Methodological Answer:
- Density Functional Theory (DFT): Model β-oxidation pathways to predict metabolite formation, focusing on energy barriers for methoxy group retention .
- Molecular Dynamics (MD) Simulations: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation or demethylation sites .
- In Silico Databases: Cross-reference with PubChem metabolic pathways for structurally related compounds like 4-methoxybenzoic acid .
Basic: How can researchers validate the stability of (Z)-2-Methoxy-6-heptadecenoic acid under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate aliquots at 4°C, -20°C, and room temperature for 30 days. Monitor degradation via HPLC, comparing with freshly synthesized batches .
- Light Sensitivity Assays: Store samples in amber vials vs. clear glass to assess photoisomerization risks, as done for trans-2-hexenoic acid derivatives .
Advanced: What experimental designs are effective in resolving contradictions between in vitro and in vivo efficacy studies of (Z)-2-Methoxy-6-heptadecenoic acid?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations in vivo to confirm bioavailability, addressing discrepancies due to poor absorption in vitro .
- Tissue-Specific Metabolomics: Compare liver and target tissue metabolite profiles to identify site-specific activation or detoxification pathways .
- Co-Culture Models: Use 3D organoids or microphysiological systems to bridge the gap between cell monolayers and whole-organism responses .
Basic: What spectroscopic methods differentiate (Z)-2-Methoxy-6-heptadecenoic acid from its (E)-isomer?
Methodological Answer:
- -NMR Coupling Constants: Z-isomers exhibit ~10–12 Hz for cis-protons, while E-isomers show ~15–18 Hz .
- IR Spectroscopy: E-isomers display stronger out-of-plane C-H bending (~970 cm) compared to Z-isomers (~730 cm) .
Advanced: How can machine learning enhance the design of derivatives of (Z)-2-Methoxy-6-heptadecenoic acid with improved bioactivity?
Methodological Answer:
- QSAR Modeling: Train models on datasets of methoxy-substituted fatty acids (e.g., 6-methoxyquinoline-2-carboxylic acid) to predict logP, solubility, and target binding .
- Generative Chemistry: Use reinforcement learning to propose derivatives with optimized steric and electronic properties, validated by DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
